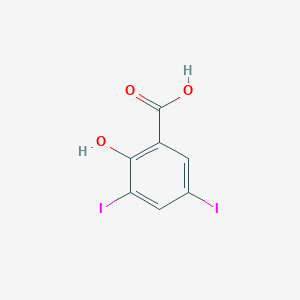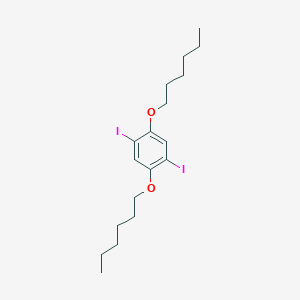
2-Brom-1,3-propandiol
Übersicht
Beschreibung
2-Bromo-1,3-propanediol: is an organic compound with the molecular formula C3H7BrO2 . It is a brominated derivative of propanediol and is known for its antimicrobial properties. This compound is commonly used as a preservative in various industrial and consumer products, including cosmetics, pharmaceuticals, and personal care items .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential antimicrobial properties and used in formulations for topical applications.
Wirkmechanismus
Target of Action
2-Bromo-1,3-propanediol, also known as Bronopol, is an organic compound with wide-spectrum antimicrobial properties . Its primary targets are various bacteria, including Pseudomonas aeruginosa .
Mode of Action
Bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria . This is achieved via two distinct reactions between Bronopol and essential thiols within the bacterial cell .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of bacterial cells, leading to their inhibited growth .
Pharmacokinetics
Bronopol is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds . It is readily absorbed through the intact skin of the rat . Absorption through the epithelium of the gastrointestinal tract is markedly better than through intact skin .
Result of Action
The result of Bronopol’s action is the inhibition of bacterial growth, leading to bacteriostasis . This makes it an effective antimicrobial agent in various commercial and industrial applications .
Action Environment
Bronopol is stable up to 45°C and up to a relative humidity of 90% . In acid or neutral solution, it is stable at room temperature and in the light . In aqueous alkaline solution, increases in ph and temperature lead to decomposition, which is accelerated by light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-propanediol can be synthesized through the bromination of 1,3-propanediol. The reaction typically involves the use of hydrobromic acid or bromine in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination of the propanediol .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-1,3-propanediol involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The final product is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 1,3-propanediol.
Oxidation Reactions: The compound can be oxidized to form 2-bromo-1,3-propanedione.
Reduction Reactions: Reduction of 2-Bromo-1,3-propanediol can yield 1,3-propanediol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: 1,3-Propanediol
Oxidation: 2-Bromo-1,3-propanedione
Reduction: 1,3-Propanediol
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-nitro-1,3-propanediol:
3-Bromo-1,2-propanediol: This compound is structurally similar but differs in the position of the bromine atom, affecting its reactivity and applications.
Uniqueness: 2-Bromo-1,3-propanediol is unique due to its specific bromination at the 2-position, which provides distinct reactivity patterns and antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFLYYUFHXCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436849 | |
| Record name | 2-Bromo-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-87-4 | |
| Record name | 2-Bromo-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)









![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)



